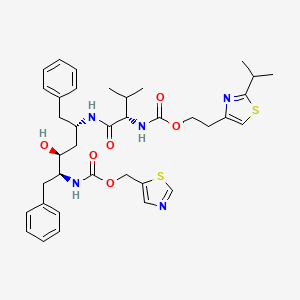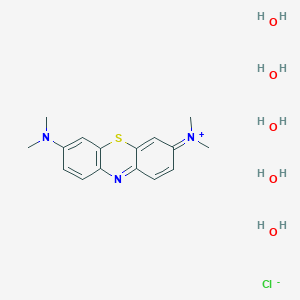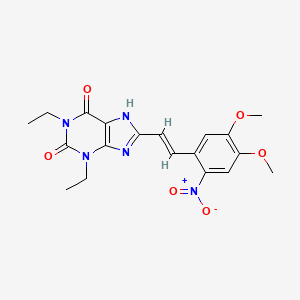
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a nitrostyryl group and dimethoxy groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4,5-Dimethoxy-2-nitrobenzaldehyde: This intermediate is synthesized by nitration of 4,5-dimethoxytoluene followed by oxidation.
Synthesis of (E)-4,5-Dimethoxy-2-nitrostyrylbenzene: The aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the styryl derivative.
Formation of the Xanthine Core: The styryl derivative is then reacted with 1,3-diethylxanthine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The double bond in the styryl group can be hydrogenated to form the corresponding saturated derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic aromatic substitution can be achieved using strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Reduction of Nitro Group: Formation of 4,5-dimethoxy-2-aminostyryl derivative.
Hydrogenation of Double Bond: Formation of 8-(4,5-dimethoxy-2-nitroethyl)-1,3-diethylxanthine.
Substitution of Methoxy Groups: Formation of derivatives with various functional groups replacing the methoxy groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrostyryl group may play a role in modulating biological activity, while the xanthine core could interact with various enzymes and receptors.
類似化合物との比較
Similar Compounds
8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-dimethylxanthine: Similar structure but with methyl groups instead of ethyl groups.
8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diisopropylxanthine: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrostyryl and xanthine moieties makes it a versatile compound for various applications.
特性
CAS番号 |
155271-54-8 |
|---|---|
分子式 |
C19H21N5O6 |
分子量 |
415.4 g/mol |
IUPAC名 |
8-[(E)-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21N5O6/c1-5-22-17-16(18(25)23(6-2)19(22)26)20-15(21-17)8-7-11-9-13(29-3)14(30-4)10-12(11)24(27)28/h7-10H,5-6H2,1-4H3,(H,20,21)/b8-7+ |
InChIキー |
MYXIWFOJAORROI-BQYQJAHWSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


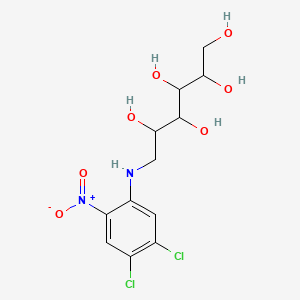
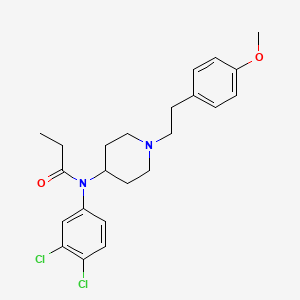


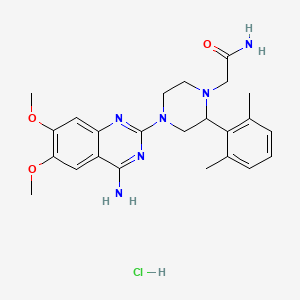



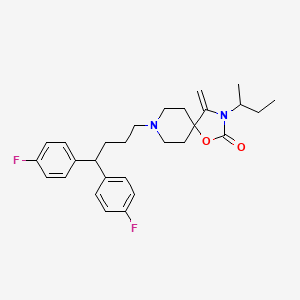

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
